Oral Bioavailability: AdipoRon vs. Peptidic Agonist ADP355
AdipoRon hydrochloride is orally bioavailable, achieving a plasma Cmax of 11.8 μM at Tmax = 40 minutes following a 50 mg/kg oral dose in mice . In contrast, the peptidic adiponectin receptor agonist ADP355 requires parenteral administration and has no established oral bioavailability due to its peptide-based structure [1].
| Evidence Dimension | Oral bioavailability (plasma Cmax after oral dosing) |
|---|---|
| Target Compound Data | Cmax = 11.8 μM at Tmax = 40 min post 50 mg/kg p.o. |
| Comparator Or Baseline | ADP355: No oral bioavailability; requires parenteral administration |
| Quantified Difference | AdipoRon: orally bioavailable; ADP355: not orally bioavailable |
| Conditions | Male C57BL/6J mice, 50 mg/kg oral gavage |
Why This Matters
Oral bioavailability eliminates the need for invasive injection procedures in chronic dosing studies, reducing animal stress and enabling long-term metabolic studies that more closely model therapeutic administration routes.
- [1] Otvos L Jr, Haspinger E, La Russa F, et al. Design and development of a peptide-based adiponectin receptor agonist for cancer treatment. BMC Biotechnol. 2011;11:90. View Source
